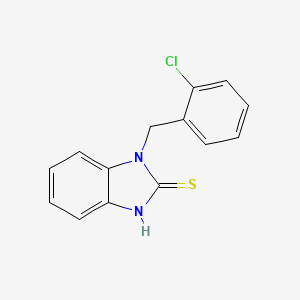

1-(2-chlorobenzyl)-1H-benzimidazole-2-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

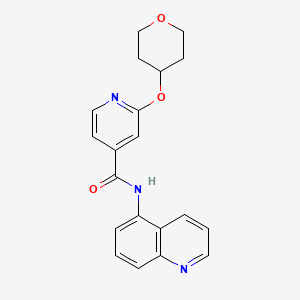

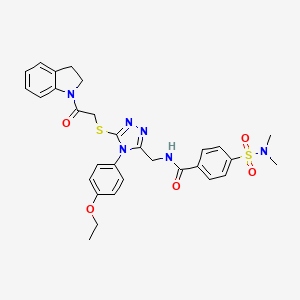

The compound “1-(2-chlorobenzyl)-1H-benzimidazole-2-thiol” is a derivative of benzimidazole . Benzimidazoles are important nitrogen-containing heterocycles that are widely used in the pharmaceutical industry for drug discovery .

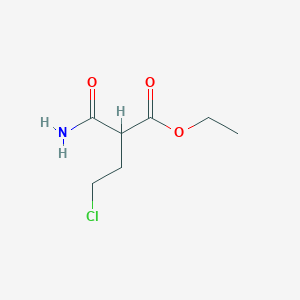

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound “1-(2-Chlorobenzyl)-2-methylthio-1H-benzimidazole” has been synthesized and characterized by elemental analysis, IR and 1H-NMR spectroscopy, and single crystal X-ray diffraction .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like X-ray diffraction, IR and 1H-NMR spectroscopy . The compound crystallizes in the triclinic space group P-1 with unit cell parameters a = 17.201 Å, b = 5.873 Å, c = 24.791 Å .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, Chlorobenzyl chloride, a related compound, is a colorless to slightly yellow, toxic liquid with a pungent, aromatic odor .Safety and Hazards

Zukünftige Richtungen

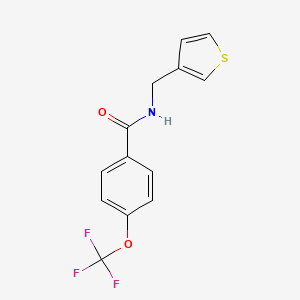

Benzimidazole and its derivatives are of great interest in medicinal chemistry due to their diverse range of biological activities. The combination of benzimidazole with other pharmacophoric rings to form fused or conjugated hybrids is an active and attractive topic of medicinal chemistry . The hybrid obtained could be an interesting model for antifungal bio-essays or a suitable precursor in the synthesis of more complex triazolyl-quinoline hybrids, potential pharmacological agents .

Wirkmechanismus

Target of Action

Benzimidazole derivatives have been reported to exhibit a wide range of pharmacological activities . They have shown antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Mode of Action

Benzimidazole derivatives are known to interact with their targets and induce changes that lead to their pharmacological effects . For instance, some benzimidazole derivatives have shown anticonvulsant activity .

Biochemical Pathways

For example, they can interfere with the synthesis of folic acid in parasites, inhibiting their growth . They can also inhibit the enzyme DNA gyrase, preventing DNA replication in bacteria .

Pharmacokinetics

Benzimidazole derivatives are generally well-absorbed and widely distributed in the body . They are metabolized in the liver and excreted through the kidneys .

Result of Action

Benzimidazole derivatives have been reported to exhibit a wide range of effects at the molecular and cellular levels, depending on their specific targets and mode of action .

Action Environment

The action, efficacy, and stability of 1-(2-chlorobenzyl)-1H-benzimidazole-2-thiol can be influenced by various environmental factors. These factors can include pH, temperature, presence of other substances, and specific conditions within the body . .

Eigenschaften

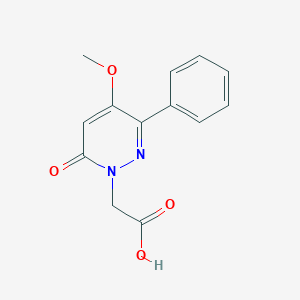

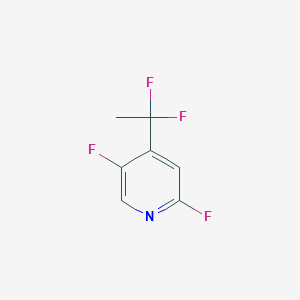

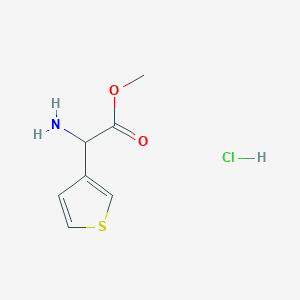

IUPAC Name |

3-[(2-chlorophenyl)methyl]-1H-benzimidazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2S/c15-11-6-2-1-5-10(11)9-17-13-8-4-3-7-12(13)16-14(17)18/h1-8H,9H2,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRJNKGHDJXIBHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C3=CC=CC=C3NC2=S)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-3-(methylsulfanyl)propan-1-amine hydrochloride](/img/structure/B2384661.png)

![2-(2,4-difluorophenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2384665.png)

![2-(2-{[acetyl(methyl)amino]methyl}-1H-benzimidazol-1-yl)-N,N-bis(2-methylpropyl)acetamide](/img/structure/B2384666.png)

![3,6-Diamino-2-(4-chlorobenzoyl)-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2384676.png)

![2-(1-methyl-1H-indol-3-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2384683.png)